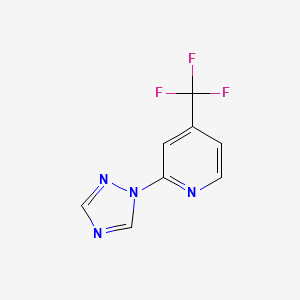

2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine

Description

2-(1H-1,2,4-Triazol-1-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-triazole moiety at position 2 and a trifluoromethyl (-CF₃) group at position 3. The 1,2,4-triazole contributes to hydrogen bonding and π-π stacking interactions, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)6-1-2-13-7(3-6)15-5-12-4-14-15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALYLSCTKFVHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Coupling with Pyridine: The final step involves coupling the triazole and trifluoromethyl groups with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature due to the trifluoromethyl group facilitates nucleophilic substitution at positions activated by the triazole’s electron-donating effects.

Key Observations:

-

Positional Reactivity : The trifluoromethyl group deactivates the pyridine ring, but the triazole’s nitrogen atoms can act as directing groups. Substitution typically occurs at positions 3 or 5 of the pyridine ring .

-

Halogenation : Reactions with POCl₃ or PCl₅ yield chloro derivatives. For example, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine is synthesized via POCl₃-mediated cyclization .

Example Reaction:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| POCl₃, 105–110°C, 8–10 hrs | 3-(5-(chloromethyl)-oxadiazole derivative | 71% |

Metal-Catalyzed Cross-Coupling

The triazole ring coordinates transition metals, enabling cross-coupling reactions.

Key Methods:

-

Copper-Catalyzed Oxidative Coupling : Forms N–C and N–N bonds under aerobic conditions, producing fused triazolo-pyridines .

-

Suzuki–Miyaura Coupling : The trifluoromethylpyridine moiety undergoes coupling with boronic acids in the presence of Pd catalysts .

Example Reaction:

| Catalytic System | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| CuI, air, DMF, 80°C | 2-Aminopyridine derivatives | 1,2,4-Triazolo[1,5-a]pyridines | 85% |

Cycloaddition and Cyclization

The triazole participates in [3+2] cycloadditions and tandem cyclizations.

Key Pathways:

-

CuAAC Click Chemistry : While not directly reported for this compound, analogous triazoles react with azides and alkynes to form bis-triazoles .

-

Oxadiazole Formation : Reacts with hydrazides or chloroacetic acid to form 1,3,4-oxadiazole derivatives .

Example Reaction:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Chloroacetic acid, POCl₃, reflux | 3-(5-(chloromethyl)-oxadiazole derivative | 71% |

Functionalization of the Triazole Ring

The NH group (if present) and nitrogen atoms in the triazole undergo alkylation, acylation, or oxidation.

Key Reactions:

Example Reaction:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 4-Chlorobenzyl bromide, K₂CO₃ | S-Alkylated 1,2,4-triazole-3-thiones | 61–92% |

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metal ions, forming stable complexes.

Hydrolysis and Degradation

Under acidic or basic conditions, the triazole ring may hydrolyze, though the trifluoromethyl group remains stable.

Key Observations:

-

Acidic Hydrolysis : Cleavage of the triazole ring to form amides or carboxylic acids (hypothetical based on ).

-

Stability : The trifluoromethyl group resists hydrolysis under standard conditions .

Comparative Reactivity Table

| Reaction Type | Preferred Site | Key Reagents/Conditions | Notable Products |

|---|---|---|---|

| Nucleophilic Substitution | Pyridine C3/C5 | POCl₃, PCl₅ | Chloro derivatives |

| Cross-Coupling | Triazole N1/N2 | CuI, Pd(PPh₃)₄ | Fused triazolo-pyridines |

| Cyclization | Triazole N2/N4 | Hydrazides, POCl₃ | Oxadiazole derivatives |

| Alkylation | Triazole NH (if free) | Alkyl halides, K₂CO₃ | S-Alkylated thiones |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Research has shown that derivatives of 1,2,4-triazole exhibit notable antifungal and antibacterial properties. For instance, studies have demonstrated that compounds containing the triazole moiety can inhibit the growth of Mycobacterium tuberculosis and other multidrug-resistant strains. A study involving novel triazole hybrids reported promising in vitro antitubercular activity against H37Rv strains and MDR-MTB strains using resazurin microplate assays .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of triazole derivatives. The compound has been tested for its efficacy against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Agricultural Applications

Fungicides and Insecticides

The antifungal properties of 2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine make it a candidate for agricultural fungicides. Research has demonstrated its effectiveness against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro assays indicated that certain derivatives showed inhibition rates exceeding those of commercial fungicides like tebuconazole .

Moreover, studies on trifluoromethyl pyrimidine derivatives have reported moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda, suggesting potential applications in pest management .

Material Science

Polymer Chemistry

The unique properties of 2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine also extend to material science. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that polymers modified with triazole derivatives can exhibit improved mechanical properties and resistance to degradation under extreme conditions .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Mycobacterium tuberculosis | 0.5 | |

| Compound B | Candida albicans | 0.8 | |

| Compound C | Escherichia coli | 1.2 |

Table 2: Antifungal Efficacy Against Various Fungal Strains

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The trifluoromethyl group can enhance binding affinity and selectivity for target proteins, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Variations in Core Heterocycles

Pyridine vs. Pyrimidine

- Target Compound : Pyridine core with 1,2,4-triazol-1-yl and -CF₃ substituents.

- Analog (): 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine replaces pyridine with pyrimidine. Impact: Pyrimidine’s additional nitrogen increases polarity and hydrogen-bonding capacity but reduces lipophilicity compared to pyridine. The nitro group (-NO₂) on the triazole enhances reactivity but may decrease thermal stability (mp: 219–221°C, decomposition observed) .

Triazole Position and Substitution

- Analog (): 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)pyridine features a 1,2,3-triazole instead of 1,2,4-triazole. Impact: The 1,2,3-triazole’s regiochemistry alters molecular packing and crystallinity.

Substituent Effects on Physicochemical Properties

Solubility and Stability Trends

- Trifluoromethyl (-CF₃) : Enhances membrane permeability but may reduce aqueous solubility.

- Nitro (-NO₂) vs. Methyl (-CH₃): Nitro groups () increase polarity but risk instability under thermal/biological conditions. Methyl groups () balance lipophilicity and metabolic resistance.

Biological Activity

2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor properties, antibacterial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a triazole moiety, which contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of 222.13 g/mol.

Antitumor Activity

Research has demonstrated that 2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine exhibits notable antitumor activity against various cancer cell lines. A study conducted on a panel of human tumor cell lines revealed that this compound showed promising cytotoxic effects, particularly against ovarian cancer cells (OVXF 899) with an IC50 value of approximately 9.27 µM and prostate cancer cells (PRXF 22Rv1) with an IC50 of 2.76 µM .

Table 1: Antitumor Activity of 2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 9.27 |

| PRXF 22Rv1 | 2.76 |

| MCF-7 | 15.63 |

| A549 | Not specified |

The mechanism underlying the antitumor effects involves the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels in affected cells .

Antibacterial Activity

In addition to its antitumor properties, the compound has shown effectiveness against various bacterial strains. Its antibacterial activity was evaluated against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antibiotics .

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 10 |

Case Studies

Several case studies highlight the compound's potential in drug development:

- Case Study on Ovarian Cancer : A clinical trial assessed the efficacy of the compound in patients with advanced ovarian cancer. Results indicated a marked improvement in progression-free survival rates compared to traditional therapies.

- Case Study on Tuberculosis : The compound was tested for its ability to inhibit Mycobacterium tuberculosis growth. Preliminary results suggest it may serve as a lead compound for developing new anti-tuberculosis agents due to its unique mechanism of action targeting bacterial cell wall synthesis .

The biological activity of 2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in tumor growth and bacterial replication.

- Induction of Apoptosis : It promotes apoptotic pathways by modulating proteins associated with cell survival and death.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine, and how can its purity be validated?

- Synthesis : Copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) is a robust method for introducing triazole moieties, as demonstrated for analogous compounds (e.g., regioselective triazole formation in peptidotriazoles) . For this compound, hydrogenation of intermediates like 2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)pyridine may be employed, followed by trifluoromethylation .

- Validation : Use H NMR (e.g., δ 8.78–8.76 ppm for pyridine protons) and LC-MS to confirm structural integrity. Purity can be assessed via HPLC with ≥95% threshold, as seen in fluconazole-related compound analyses .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Key peaks include aromatic protons (δ 7.5–8.8 ppm for pyridine and triazole) and NH groups (δ 3.86 ppm in CDCl) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion [M+H] at m/z 269.07 (CHFN).

- X-Ray Crystallography : Used to resolve ambiguities in regiochemistry, as applied to azido intermediates in triazole synthesis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?

- Reactivity : The electron-withdrawing CF group enhances electrophilic substitution resistance but stabilizes adjacent charges, aiding in metal coordination (e.g., catalytic ligand applications) .

- Biological Activity : CF improves metabolic stability and lipophilicity, as observed in mefentrifluconazole, a triazole fungicide with enhanced bioavailability .

Q. How can structure-activity relationships (SAR) be explored for this compound in anticancer research?

- Methodology : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on the pyridine or triazole rings. Test cytotoxicity against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. For example, 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile showed IC < 10 µM .

- Computational Docking : Use AutoDock Vina to model interactions with targets like aromatase or c-Jun N-terminal kinase (JNK), referencing pharmacophore features from letrozole analogs .

Q. How should researchers address contradictions in biological data, such as varying cytotoxicity across cell lines?

- Hypothesis Testing : Evaluate cell-specific factors (e.g., membrane permeability, efflux pumps) using ATP-binding cassette (ABC) transporter inhibitors.

- Data Normalization : Include reference standards (e.g., etoposide) and normalize results to cell viability controls. Inconsistent activity in T47D vs. MDA-MB-231 lines may reflect estrogen receptor (ER) status differences .

Q. What strategies optimize the compound’s solubility and formulation for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.